REACTION_CXSMILES
|
Br[C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[CH:10]1([B-](F)(F)F)[CH2:12][CH2:11]1.[K+].C([O-])([O-])=O.[Cs+].[Cs+].C1COCC1>CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[CH:10]1([C:2]2[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=2)[CH2:12][CH2:11]1 |f:1.2,3.4.5,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
|
Name
|
Cs2CO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Name
|
glass
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a small magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was fitted with a rubber septum
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with argon
|
Type
|
CUSTOM
|
Details
|
sealed with an aluminum/Teflon crimp top
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the vial was cooled to RT before it
|
Type
|
FILTRATION
|
Details
|
filtered on a pad of Solca Floc®200FCC
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-100% EtOAc/petroleum ether affording the titled compound as brown oil
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=NC=CC(=C1N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |